molecular formula C10H13FN2O B599812 2-Fluoro-6-morpholinoaniline CAS No. 179900-22-2

2-Fluoro-6-morpholinoaniline

Cat. No. B599812
CAS RN: 179900-22-2
M. Wt: 196.225
InChI Key: DKJPNLUATRWTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-morpholinoaniline is a chemical compound with the molecular formula C10H13FN2O . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-morpholinoaniline consists of a morpholino group attached to the 6th position of a fluoroaniline ring . The molecular weight of this compound is 196.225.

Scientific Research Applications

Antibacterial Properties

2-Fluoro-6-morpholinoaniline has been used in the synthesis of a series of novel N- (1- (3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides. These compounds were screened for their in vitro antibacterial properties against medicinally relevant gram-negative bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram-positive bacterial strains Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cerus . Some of these compounds exhibited significant antibacterial activity .

DNA Gyrase Enzyme Inhibitors

The same series of compounds synthesized from 2-Fluoro-6-morpholinoaniline were also screened as DNA Gyrase enzyme inhibitors using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .

Synthesis of Antibiotic Drug Linezolid

The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This process resulted in 4- (2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .

Synthesis of Sulfonamides and Carbamates

A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound 7, respectively, for biological interest . These compounds showed good to potent antimicrobial activity .

Antifungal Agents

The sulfonamide derivatives synthesized from 2-Fluoro-6-morpholinoaniline behaved as potent antifungal agents as compared to the carbamate derivatives .

Molecular Docking Studies

Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin, were performed using the molecular operating environment (MOE) programme . The test compounds showed good binding affinities and formed hydrogen bonds with a surrounding of amino acids at the active site .

Safety and Hazards

The safety data sheet for 2-Fluoro-6-morpholinoaniline suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name

2-fluoro-6-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJPNLUATRWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286086
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-morpholinoaniline

CAS RN

179900-22-2
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179900-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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